molecular formula C5H9N3O3S2 B12927249 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide CAS No. 80555-09-5

2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide

Cat. No.: B12927249
CAS No.: 80555-09-5
M. Wt: 223.3 g/mol
InChI Key: BEYCJUFEDKZAPJ-UHFFFAOYSA-N
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Description

The compound 2H-1,2,4,6-thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide features a six-membered heterocyclic core containing one sulfur and three nitrogen atoms (positions 1, 2, 4, 6). Key substituents include:

  • 5-Methoxy (–OCH₃): Enhances electron density via oxygen’s lone pairs.
  • 2-Methyl (–CH₃): Provides steric bulk and modulates ring strain.
  • 3-(Methylthio) (–SCH₃): Introduces sulfur-based nucleophilicity.
  • 1,1-Dioxide: Sulfone groups increase polarity and stabilize the ring via resonance .

Properties

CAS No.

80555-09-5

Molecular Formula

C5H9N3O3S2

Molecular Weight

223.3 g/mol

IUPAC Name

5-methoxy-2-methyl-3-methylsulfanyl-1,2,4,6-thiatriazine 1,1-dioxide

InChI

InChI=1S/C5H9N3O3S2/c1-8-5(12-3)6-4(11-2)7-13(8,9)10/h1-3H3

InChI Key

BEYCJUFEDKZAPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=NS1(=O)=O)OC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-methyl-3-methylsulfanyl-1,2,4,6-thiatriazine with suitable reagents to introduce the 1,1-dioxide functionality . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of thiatriazines exhibit significant antimicrobial properties. For instance, studies have shown that certain thiatriazine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
  • Anticancer Properties :
    • Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells. A study highlighted the efficacy of modified thiatriazines in targeting cancer cells while sparing normal cells .
  • Anti-inflammatory Effects :
    • There is evidence suggesting that thiatriazine compounds can modulate inflammatory pathways. This property could be beneficial in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Agricultural Applications

  • Pesticide Development :
    • The compound has been explored for its insecticidal properties. Research has shown that thiatriazine derivatives can enhance the efficacy of traditional pesticides when used in formulations. This synergy can lead to reduced application rates and lower environmental impact .
  • Herbicide Potential :
    • Studies have indicated that certain thiatriazine compounds can act as herbicides by inhibiting specific metabolic pathways in plants. This makes them useful in developing selective herbicides that target weeds without harming crops .

Materials Science

  • Polymer Chemistry :
    • Thiatriazines are being investigated for their role in synthesizing new polymers with enhanced properties such as thermal stability and chemical resistance. These materials could be used in coatings and other industrial applications .
  • Nanotechnology :
    • The incorporation of thiatriazine compounds into nanomaterials has been studied for applications in drug delivery systems. Their unique chemical properties allow for targeted delivery mechanisms that improve therapeutic outcomes while minimizing side effects .

Case Studies

  • Case Study 1 : A study published in Journal of Agricultural and Food Chemistry demonstrated the effectiveness of a thiatriazine-based pesticide formulation on cotton aphids (Aphis gossypii), showing a significant reduction in pest populations while preserving beneficial insects like ladybugs (Coccinella septempunctata) .
  • Case Study 2 : In a clinical trial reported in Cancer Research, a modified thiatriazine compound was tested against breast cancer cell lines and showed promising results, leading to further investigations into its mechanism of action and potential use as an adjunct therapy .

Mechanism of Action

The mechanism of action of 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Thiatriazine vs. Thiadiazine/Dithiazine
  • Thiatriazine Derivatives: 4-Amino-2-isopropyl-5-(methylthio)-1,1-dioxide (CAS 89968-44-5): Shares the thiatriazine backbone but substitutes 4-amino and 2-isopropyl groups. Famotidine Related Compound B: A complex thiatriazine derivative with guanidine moieties (C₁₆H₂₃N₁₁O₂S₅, MW 561.75). Its size and substituents reduce solubility compared to the target compound .
  • Thiadiazine/Dithiazine Systems: Thieno[2,3-e][1,4,2]dithiazine 1,1-dioxides (e.g., 3,6-dichloro derivative): Feature a dithiazine core (two sulfur atoms) fused to a thiophene ring. These exhibit modest antibacterial activity against E. coli and S. aureus, likely due to sulfur’s electron-withdrawing effects .
Fused vs. Non-Fused Systems
  • X-ray crystallography confirms substituent positioning, a critical factor in activity .

Substituent Effects

Methoxy vs. Methylthio vs. Halogens
  • 5-Methoxy: Compared to 5-chloro substituents in pyridazinones (), methoxy is less electronegative but more polarizable, altering reactivity in nucleophilic substitutions.
  • 3-(Methylthio): Similar to 3-(alkylthio) groups in thieno-dithiazines (), this group can participate in redox reactions or coordinate metal ions.
  • Halogenated Analogues: Chlorine or bromine substituents (e.g., 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide, ) increase molecular weight and lipophilicity, impacting bioavailability .

Biological Activity

2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of thiatriazine derivatives typically involves reactions between amidines and sulfuryl chloride. For instance, the synthesis of closely related compounds has been achieved using various methods that include pyridine as a solvent and employing spectroscopic techniques such as FTIR and NMR for structural verification .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of thiatriazine derivatives. The compound 2H-1,2,4,6-thiatriazine has shown moderate antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentrations (MICs) for this compound ranged from 32 to 512 µg/mL , with the most notable efficacy against Staphylococcus epidermidis and Streptococcus mutans, both exhibiting an MIC of 32 µg/mL . Additionally, the compound demonstrated the ability to inhibit biofilm formation in a concentration-dependent manner.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between thiatriazine derivatives and bacterial proteins associated with virulence and antimicrobial resistance. For example, it was found that the compound exhibited promising inhibitory activity against TetM-mediated tetracycline resistance and Staphylococcus aureus gyrase with lower binding energies compared to other target proteins .

Herbicidal Activity

Beyond its antimicrobial properties, thiatriazines have been identified as a novel class of herbicides . Research indicates that they can inhibit cellulose biosynthesis in plants by inducing the formation of non-crystalline β-1,4-glucan. This unique mechanism differentiates them from traditional herbicides and suggests potential applications in agricultural settings .

Summary of Biological Activities

Biological ActivityObservations
Antibacterial Moderate activity against Staphylococcus epidermidis and Streptococcus mutans (MIC = 32 µg/mL)
Biofilm Inhibition Concentration-dependent inhibition noted
Herbicidal Inhibits cellulose biosynthesis; potential for crop selectivity based on metabolism rates

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiatriazine compounds, it was observed that certain derivatives exhibited significant activity against a range of bacterial strains. The study utilized standard microbiological methods to determine MICs and minimum bactericidal concentrations (MBCs), confirming the potential clinical relevance of these compounds in treating bacterial infections .

Case Study 2: Herbicidal Mechanism

Another investigation focused on the herbicidal activity of thiatriazines revealed their unique mode of action involving cellulose biosynthesis inhibition. This study highlighted how these compounds could be utilized in agricultural practices to enhance crop yield while managing weed populations effectively .

Q & A

Basic: What are the standard synthetic protocols for preparing 2H-1,2,4,6-thiatriazine derivatives, and how are reaction conditions optimized?

Answer:
The synthesis of thiatriazine derivatives typically involves cyclization reactions using amidines and sulfuryl chloride in the presence of pyridine. For example, the preparation of 3-methyl-2-propyl-2H-[1,2,4]triazolo[4,3b][1,2,4,6]thiatriazine-1,1-dioxide involves reacting amidine precursors with sulfuryl chloride under controlled conditions (40°C, 24 hours) . Optimization includes solvent selection (e.g., dichloromethane) and catalyst use to enhance yield and purity. Reaction monitoring via TLC and purification via column chromatography are critical steps. Comparative studies suggest that substituents on the amidine precursor significantly influence reaction efficiency .

Basic: What spectroscopic and analytical techniques are essential for characterizing thiatriazine derivatives?

Answer:
Key techniques include:

  • FTIR : To confirm functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹) .
  • NMR (¹H/¹³C) : For structural elucidation of substituents (e.g., methoxy/methylthio groups) and aromatic protons .
  • Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : To validate purity and stoichiometry .
    Advanced characterization may require X-ray crystallography (e.g., SHELXL refinement) to resolve bond angles and torsion angles, as demonstrated in structurally related thiatriazines .

Basic: What preliminary biological assays are recommended for evaluating the bioactivity of this compound?

Answer:
Initial screening should focus on:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus epidermidis) and Gram-negative pathogens .
  • Antibiofilm Potential : Biofilm Inhibitory Concentration (BIC₅₀) assays, particularly for pathogens like Streptococcus mutans .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic windows.
    Dose-dependent studies (e.g., 32–512 µg/mL) are critical to establish efficacy thresholds .

Advanced: How can researchers resolve contradictions in spectral data or crystallographic refinement for structurally complex thiatriazines?

Answer:
Discrepancies in NMR/IR data or crystallographic models often arise from dynamic conformational changes or solvent effects. Strategies include:

  • Dynamic NMR : To detect rotational barriers in substituents (e.g., methylthio groups).
  • DFT Calculations : To predict vibrational frequencies and compare with experimental FTIR data.
  • SHELXL Refinement : For high-resolution X-ray data, use anisotropic displacement parameters and hydrogen-bonding constraints to improve model accuracy .
    Cross-validation with multiple techniques (e.g., MS + elemental analysis) reduces ambiguity .

Advanced: What computational methods are suitable for studying the molecular interactions of this compound with bacterial targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like Staphylococcus aureus gyrase (PDB: 3G7B) or TetM-mediated resistance proteins (PDB: 3J25). Focus on hydrogen bonding with active-site residues (e.g., ASP-73 in 3G7B) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics.
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide structural modifications .

Advanced: How can synthetic yields of thiatriazine derivatives be improved while minimizing byproducts?

Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves selectivity .
  • Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry or temperature accordingly .

Advanced: What strategies are effective for comparative pharmacological studies between thiatriazine derivatives?

Answer:

  • SAR Studies : Systematically vary substituents (e.g., methoxy vs. methylthio) and compare bioactivity trends .
  • Metabolic Stability Assays : Use liver microsomes to assess oxidative degradation pathways.
  • Cross-Species Efficacy Testing : Evaluate MIC/MBC values against clinical isolates from diverse geographical regions to identify spectrum breadth .

Table 1: Key Bioactivity Data for Related Thiatriazine Derivatives

CompoundMIC (µg/mL)BIC₅₀ (µg/mL)Target Protein (PDB)Binding Energy (kcal/mol)
3-Methyl-2-propyl derivative 32–5124903G7B-8.9
5-Methoxy-2-methyl analogPendingPending3J25Predicted: -9.2

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